molecular formula C11H22N2O2 B6156673 tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate CAS No. 1892984-36-9

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate

Cat. No.: B6156673
CAS No.: 1892984-36-9
M. Wt: 214.30 g/mol
InChI Key: OCTOVKLXQBEOMV-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a methylamino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays .

Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of various therapeutic agents, including antiviral and anticancer drugs .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1892984-36-9

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclobutyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14)

InChI Key

OCTOVKLXQBEOMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CNC

Purity

95

Origin of Product

United States

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